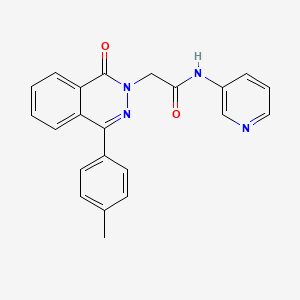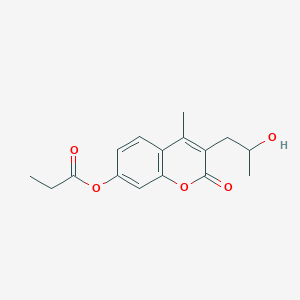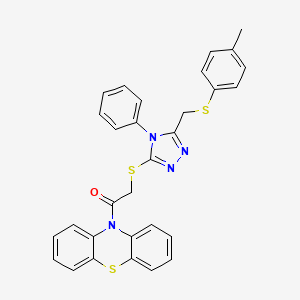
Acetamide, 2-(1-oxo-4-p-tolyl-1H-phthalazin-2-yl)-N-(pyridin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-METHYLPHENYL)-1-OXO-12-DIHYDROPHTHALAZIN-2-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a pyridine ring, and a methylphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 2-[4-(4-METHYLPHENYL)-1-OXO-12-DIHYDROPHTHALAZIN-2-YL]-N-(PYRIDIN-3-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyridine Ring: This can be done through nucleophilic substitution reactions or palladium-catalyzed coupling reactions.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-(4-METHYLPHENYL)-1-OXO-12-DIHYDROPHTHALAZIN-2-YL]-N-(PYRIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its properties.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-METHYLPHENYL)-1-OXO-12-DIHYDROPHTHALAZIN-2-YL]-N-(PYRIDIN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in binding studies.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHYLPHENYL)-1-OXO-12-DIHYDROPHTHALAZIN-2-YL]-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-METHYLPHENYL)-1-OXO-12-DIHYDROPHTHALAZIN-2-YL]-N-(PYRIDIN-3-YL)ACETAMIDE include other phthalazine derivatives and pyridine-containing compounds. These compounds may share some chemical properties but differ in their specific functional groups and overall structure. The uniqueness of 2-[4-(4-METHYLPHENYL)-1-OXO-12-DIHYDROPHTHALAZIN-2-YL]-N-(PYRIDIN-3-YL)ACETAMIDE lies in its combination of a phthalazine core, a pyridine ring, and a methylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C22H18N4O2/c1-15-8-10-16(11-9-15)21-18-6-2-3-7-19(18)22(28)26(25-21)14-20(27)24-17-5-4-12-23-13-17/h2-13H,14H2,1H3,(H,24,27) |
InChI Key |
JZVJHZPVFAPQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11089457.png)
![N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide](/img/structure/B11089479.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11089483.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B11089493.png)
![Methyl 2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11089499.png)
![2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11089505.png)
![methyl (2E)-3-fluoro-3-[(4-hydroxy-3-methylphenyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11089506.png)


![1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one](/img/structure/B11089522.png)
![3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B11089523.png)


![6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11089559.png)
